molecular formula C24H27FN4O2 B2566796 1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 939242-69-0

1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No. B2566796
CAS RN: 939242-69-0
M. Wt: 422.504
InChI Key: QKAMKGUZRYQZEF-UHFFFAOYSA-N
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Description

1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H27FN4O2 and its molecular weight is 422.504. The purity is usually 95%.
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Scientific Research Applications

Receptor Antagonist Activity

Compounds structurally related to the queried chemical have been synthesized and evaluated for their antagonist activity against certain receptors, such as the 5-HT2 (serotonin) receptor. For example, a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, featuring structural elements similar to the queried chemical, showed potent 5-HT2 antagonist activity. These compounds, particularly those with fluorophenyl piperazine components, demonstrated significant potential in modulating serotonergic neurotransmission, which is crucial for various neurological functions and disorders (Watanabe et al., 1992).

Molecular and Crystal Structures

The molecular and crystal structures of compounds containing the piperidine and pyridyl moieties, akin to the queried chemical, have been elucidated to understand their conformational flexibility and potential for forming hydrogen bonds. This structural analysis contributes to the broader understanding of how such compounds interact at the molecular level, which is valuable for designing more effective drugs (Kuleshova & Khrustalev, 2000).

Serotonergic Neurotransmission Study

Radiolabeled analogs structurally related to the queried compound have been developed for studying serotonergic neurotransmission using positron emission tomography (PET). These compounds, such as [18F]p-MPPF, allow for the in vivo visualization and quantification of 5-HT1A receptors in the brain, offering insights into the serotonergic system's role in various psychiatric and neurological disorders (Plenevaux et al., 2000).

Analgesic and Anticonvulsant Activity

Novel amides derived from pyrrolidinyl-acetic acid, which share structural similarities with the queried chemical, have been synthesized and evaluated for their anticonvulsant and analgesic activities. These studies contribute to the development of new therapeutic agents for treating epilepsy and pain, highlighting the potential utility of these compounds in medical research (Obniska et al., 2015).

Docking Studies

Docking studies involving compounds structurally similar to the queried chemical have been conducted to predict their interactions with biological targets, which is crucial for drug development. These studies help in understanding the binding affinity and specificity of these compounds towards particular receptors or enzymes, guiding the optimization of therapeutic agents (Balaraju et al., 2019).

properties

IUPAC Name

1-ethyl-3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-4-ylmethyl]-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O2/c1-3-29-17(2)16-21(30)22(24(29)31)23(18-8-10-26-11-9-18)28-14-12-27(13-15-28)20-7-5-4-6-19(20)25/h4-11,16,23,30H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAMKGUZRYQZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=NC=C2)N3CCN(CC3)C4=CC=CC=C4F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

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